Exendin-4's Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide for Researchers
Exendin-4's Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide for Researchers
Abstract: Exendin-4, a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a cornerstone in the treatment of type 2 diabetes. Its therapeutic efficacy stems from a multifaceted mechanism of action centered on the pancreatic beta-cell. This technical guide provides an in-depth exploration of the molecular pathways engaged by Exendin-4, from receptor binding and signal transduction to its ultimate effects on insulin secretion, gene expression, proliferation, and survival of beta-cells. We will detail the canonical cAMP/PKA and PI3K/Akt signaling cascades, as well as the involvement of the MAPK/ERK pathway. Furthermore, this guide offers field-proven experimental protocols for researchers to investigate these mechanisms, complete with data interpretation insights and troubleshooting advice. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Exendin-4's action, fostering further research and innovation in the field of diabetes therapeutics.
Introduction: Exendin-4 and its Significance in Diabetes Therapeutics
The global prevalence of type 2 diabetes mellitus, a disorder characterized by insulin resistance and progressive beta-cell dysfunction, has necessitated the development of novel therapeutic strategies.[1] A pivotal breakthrough in this area was the discovery and development of incretin-based therapies, which leverage the physiological "incretin effect."
1.1 The Incretin Effect and the Role of GLP-1
The incretin effect describes the phenomenon whereby oral glucose administration elicits a more robust insulin response compared to an intravenous glucose infusion resulting in the same blood glucose concentration.[2] This is primarily mediated by gut-derived hormones called incretins, with glucagon-like peptide-1 (GLP-1) being the most prominent. Secreted from intestinal L-cells in response to nutrient ingestion, GLP-1 potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells.[3][4]
1.2 Exendin-4: A Potent and Stable GLP-1 Receptor Agonist
While GLP-1 holds immense therapeutic potential, its clinical utility is hampered by a very short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[5][6] The discovery of Exendin-4, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), provided a solution. Exendin-4 shares significant sequence homology with GLP-1 and acts as a potent agonist at the GLP-1 receptor (GLP-1R).[6] Crucially, it is resistant to DPP-IV degradation, giving it a much longer duration of action.
1.3 Therapeutic Implications: From Lizard Venom to Diabetes Medication
The favorable pharmacokinetic profile of Exendin-4 has led to its development as a therapeutic agent for type 2 diabetes.[6] Its actions extend beyond simply enhancing insulin secretion; it also suppresses glucagon release, slows gastric emptying, and promotes satiety.[6] Perhaps most importantly for the long-term management of diabetes, Exendin-4 exerts protective and proliferative effects on pancreatic beta-cells, a topic that will be the central focus of this guide.[1][7][8][9][10]
The Molecular Target: The Glucagon-Like Peptide-1 Receptor (GLP-1R)
The biological effects of Exendin-4 are initiated by its binding to the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[3][4] The GLP-1R is predominantly expressed on pancreatic beta-cells, but is also found in other tissues including the exocrine pancreas, nervous system, heart, and kidney.[3][11]
2.1 Structure and Function of the GLP-1R
Like other GPCRs, the GLP-1R consists of seven transmembrane domains connected by intracellular and extracellular loops. The extracellular N-terminus is crucial for ligand binding, while the intracellular domains couple to heterotrimeric G-proteins, primarily Gαs.
2.2 Exendin-4 Binding and Receptor Activation
Binding of Exendin-4 to the GLP-1R induces a conformational change in the receptor, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, initiating a cascade of intracellular signaling events.
Core Signaling Pathways Activated by Exendin-4
The activation of the GLP-1R by Exendin-4 triggers a network of interconnected signaling pathways that collectively mediate its diverse effects on beta-cell function and health.
3.1 The Canonical cAMP/PKA Pathway: The Primary Driver of Insulin Secretion
The best-characterized signaling pathway downstream of GLP-1R activation is the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway.[4][7]
-
3.1.1 G-Protein Coupling and Adenylyl Cyclase Activation: Upon Exendin-4 binding, the activated Gαs subunit of the G-protein stimulates the membrane-bound enzyme adenylyl cyclase.[2]
-
3.1.2 cAMP Production and Protein Kinase A (PKA) Activation: Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of PKA.[4][12]
-
3.1.3 Downstream Targets of PKA: Enhancing Insulin Exocytosis: Activated PKA phosphorylates a number of key substrates involved in insulin granule exocytosis, leading to the potentiation of glucose-stimulated insulin secretion.
3.2 The PI3K/Akt Pathway: Promoting Beta-Cell Survival and Growth
Exendin-4 also activates the phosphoinositide 3-kinase (PI3K)/Akt (also known as protein kinase B) pathway, which is critical for its pro-survival and proliferative effects.[7][8][13]
-
3.2.1 Receptor-Mediated Activation of PI3K: The precise mechanism of PI3K activation by the GLP-1R is complex and may involve transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), or Gβγ subunit-mediated activation.
-
3.2.2 Akt as a Key Survival Kinase: Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt. Akt is a central node in signaling pathways that promote cell survival and inhibit apoptosis.[8][14]
-
3.2.3 Regulation of Apoptotic and Proliferative Proteins: Akt phosphorylates and regulates a variety of downstream targets, including the pro-apoptotic protein BAD and the transcription factor FoxO1, thereby promoting beta-cell survival.[14]
3.3 The MAPK/ERK Pathway: A Role in Beta-Cell Proliferation and Gene Expression
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by Exendin-4, contributing to its effects on beta-cell proliferation and gene expression.[1][15][16]
-
3.3.1 Transactivation of the EGFR: GLP-1R activation can lead to the transactivation of the EGFR, which in turn activates the Ras-Raf-MEK-ERK cascade.
-
3.3.2 The Ras-Raf-MEK-ERK Cascade: This well-defined kinase cascade culminates in the phosphorylation and activation of ERK1/2.
-
3.3.3 Nuclear Targets and Regulation of Gene Transcription: Activated ERK1/2 translocates to the nucleus where it phosphorylates and activates transcription factors, such as CREB, leading to the expression of genes involved in cell proliferation and survival.[3]
Diagram of Exendin-4 Signaling Pathways in Pancreatic Beta-Cells
Caption: Exendin-4 signaling pathways in pancreatic beta-cells.
Cellular Outcomes of Exendin-4 Signaling in Pancreatic Beta-Cells
The activation of the aforementioned signaling pathways by Exendin-4 culminates in a range of beneficial effects on pancreatic beta-cells.
4.1 Potentiation of Glucose-Dependent Insulin Synthesis and Secretion
A primary action of Exendin-4 is to augment glucose-stimulated insulin secretion.[11][17] This effect is glucose-dependent, meaning that Exendin-4 has a minimal effect on insulin release at low glucose concentrations, thereby reducing the risk of hypoglycemia. In addition to stimulating the exocytosis of pre-synthesized insulin granules, Exendin-4 also promotes the synthesis of new insulin.[5][17] It achieves this by upregulating the transcription of the proinsulin gene, primarily through the cAMP/PKA/CREB pathway.[17]
4.2 Promotion of Beta-Cell Proliferation and Neogenesis
A critical aspect of Exendin-4's therapeutic potential is its ability to increase beta-cell mass.[7][8][10][18] It promotes the proliferation of existing beta-cells, a process driven by the PI3K/Akt and MAPK/ERK pathways.[1][8][16] These pathways lead to the upregulation of cyclins and the downregulation of cyclin-dependent kinase inhibitors, thereby promoting cell cycle progression.[3][7] Some studies also suggest that Exendin-4 can stimulate the formation of new beta-cells from progenitor cells within the pancreatic ducts, a process known as neogenesis.[10][18][19]
4.3 Inhibition of Beta-Cell Apoptosis
In the context of type 2 diabetes, beta-cells are often subjected to chronic metabolic stress, including high levels of glucose (glucotoxicity) and free fatty acids (lipotoxicity), which can lead to apoptosis.[1][13][20] Exendin-4 exerts a potent anti-apoptotic effect, protecting beta-cells from these insults.[1][9][13][18][20][21] This protective effect is largely mediated by the PI3K/Akt pathway, which inhibits pro-apoptotic signals and promotes the expression of pro-survival proteins.[8][9][13][14] Exendin-4 has also been shown to reduce endoplasmic reticulum (ER) stress, a key contributor to beta-cell apoptosis in diabetes.[18][19][20]
Experimental Protocols for Studying Exendin-4's Mechanism of Action
To aid researchers in the investigation of Exendin-4's mechanism of action, we provide the following detailed experimental protocols.
5.1 Protocol: Quantification of cAMP Levels in Response to Exendin-4
Rationale: This protocol measures the production of the second messenger cAMP, a key early event in GLP-1R signaling. A variety of commercial kits are available for this purpose, often utilizing competitive immunoassay principles with detection methods like HTRF, FRET, or luminescence.[12][22][23][24][25]
Step-by-Step Methodology (Example using a Luminescence-based Assay):
-
Cell Culture: Plate pancreatic beta-cells (e.g., MIN6, INS-1) in a 96-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Remove the culture medium and replace it with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of Exendin-4. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Add the cell lysis reagent provided in the kit to each well and incubate to release intracellular cAMP.
-
cAMP Detection: Add the cAMP detection solution, which contains PKA, to the cell lysates.
-
Luminescence Measurement: Add a kinase-glo reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction using a luminometer. The amount of light produced is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP and use it to determine the cAMP concentration in the experimental samples.
5.2 Protocol: Western Blot Analysis of Key Signaling Proteins (pPKA, pAkt, pERK)
Rationale: This protocol allows for the detection and quantification of the phosphorylated (activated) forms of key kinases in the signaling pathways downstream of the GLP-1R.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture pancreatic beta-cells and treat with Exendin-4 as described above.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-pPKA, anti-pAkt, anti-pERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of protein phosphorylation.
5.3 Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Rationale: This assay measures the ability of Exendin-4 to potentiate glucose-stimulated insulin secretion from pancreatic beta-cells.[26][27][28][29]
Step-by-Step Methodology:
-
Cell Culture: Culture pancreatic beta-cells in a multi-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.[26][27]
-
Stimulation: Replace the pre-incubation buffer with:
-
Low-glucose buffer (basal control)
-
High-glucose buffer (e.g., 16.7 mM glucose)
-
High-glucose buffer containing Exendin-4
-
-
Sample Collection: Incubate for 1 hour at 37°C and then collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Normalize the insulin secretion to the total protein or DNA content of the cells in each well. Compare the insulin secretion in the different treatment groups.
5.4 Protocol: Assessment of Beta-Cell Proliferation (e.g., BrdU Incorporation Assay)
Rationale: This assay quantifies the rate of DNA synthesis, a hallmark of cell proliferation, by measuring the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.[30][31][32]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture pancreatic beta-cells and treat with Exendin-4 for a prolonged period (e.g., 24-48 hours) to allow for cell cycle progression.
-
BrdU Labeling: Add BrdU to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.[31][32]
-
Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.[30]
-
Immunodetection:
-
Incubate the cells with an anti-BrdU antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Quantification:
-
For colorimetric detection, add a substrate that produces a colored product and measure the absorbance using a microplate reader.
-
For fluorescent detection, visualize and quantify the fluorescent signal using a fluorescence microscope or a flow cytometer.
-
-
Data Analysis: The amount of signal is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
5.5 Protocol: Evaluation of Apoptosis (e.g., Caspase-3/7 Activity Assay)
Rationale: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[33][34][35][36]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture pancreatic beta-cells and induce apoptosis using a relevant stressor (e.g., high glucose, palmitate, cytokines). Treat a subset of cells with Exendin-4 to assess its protective effect.
-
Cell Lysis: Lyse the cells to release their contents, including active caspases.
-
Caspase Activity Measurement: Add a fluorogenic or colorimetric substrate for caspase-3/7 (e.g., a peptide containing the DEVD sequence). The cleavage of the substrate by active caspases generates a fluorescent or colored product.[33][34][35][36]
-
Quantification: Measure the fluorescent or colorimetric signal using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity, providing a measure of the extent of apoptosis.
Data Interpretation and Troubleshooting
6.1 Representative Data and Expected Outcomes
| Experiment | Expected Outcome with Exendin-4 |
| cAMP Assay | Dose-dependent increase in intracellular cAMP levels. |
| Western Blot | Increased phosphorylation of PKA, Akt, and ERK. |
| GSIS Assay | Potentiation of insulin secretion at high glucose concentrations. |
| BrdU Assay | Increased incorporation of BrdU, indicating enhanced proliferation. |
| Caspase-3/7 Assay | Reduced caspase activity in the presence of an apoptotic stimulus. |
6.2 Common Pitfalls and How to Avoid Them
-
cAMP Assay: High background can be caused by endogenous phosphodiesterase activity. Always include a phosphodiesterase inhibitor in the assay buffer.
-
Western Blot: Weak or no signal for phosphorylated proteins can be due to insufficient stimulation, rapid dephosphorylation, or inadequate inhibition of phosphatases during cell lysis. Optimize the stimulation time and ensure that phosphatase inhibitors are included in the lysis buffer.
-
GSIS Assay: High basal insulin secretion can mask the effect of Exendin-4. Ensure that the cells are properly pre-incubated in low-glucose buffer to minimize basal secretion.
-
BrdU Assay: Low BrdU incorporation can be due to a low proliferation rate of the cells. Ensure that the cells are healthy and in the logarithmic growth phase.
-
Caspase-3/7 Assay: False-positive results can occur if the apoptotic stimulus itself interferes with the assay chemistry. Include appropriate controls to rule out such effects.
Conclusion and Future Directions
7.1 Summary of Exendin-4's Multifaceted Mechanism of Action
Exendin-4 exerts a remarkable array of beneficial effects on pancreatic beta-cells, all stemming from its ability to activate the GLP-1 receptor. Through the engagement of multiple intracellular signaling pathways, most notably the cAMP/PKA, PI3K/Akt, and MAPK/ERK cascades, Exendin-4 not only enhances glucose-dependent insulin secretion but also promotes the long-term health and survival of beta-cells by stimulating their proliferation and protecting them from apoptotic insults. This multifaceted mechanism of action underscores the therapeutic value of Exendin-4 and other GLP-1R agonists in the management of type 2 diabetes.
7.2 Emerging Research and Unanswered Questions
While much is known about the mechanism of action of Exendin-4, several areas of research warrant further investigation. These include:
-
The precise mechanisms by which the GLP-1R cross-talks with other receptor tyrosine kinases.
-
The full complement of genes regulated by Exendin-4 in beta-cells.
-
The potential for biased agonism at the GLP-1R to selectively activate certain signaling pathways and achieve more targeted therapeutic effects.
-
The long-term effects of Exendin-4 on beta-cell neogenesis in humans.
Continued research in these areas will undoubtedly provide a deeper understanding of Exendin-4's biology and may pave the way for the development of even more effective therapies for type 2 diabetes.
References
-
Chen, J., et al. (2013). Exendin-4 Promotes Survival of Mouse Pancreatic β-Cell Line in Lipotoxic Conditions, through the Extracellular Signal-Related Kinase 1/2 Pathway. Journal of Diabetes Research, 2013, 913495. [Link]
-
Kwon, O., et al. (2011). Exendin-4 Potentiates Insulinotropic Action Partly via Increasing β-Cell Proliferation and Neogenesis and Decreasing Apoptosis in Association With the Attenuation of Endoplasmic Reticulum Stress in Islets of Diabetic Rats. Endocrinology and Metabolism, 26(2), 121-131. [Link]
-
Doyle, M. E., & Egan, J. M. (2007). Exendin-4 controls insulin production in rat islet beta cells predominantly by potentiation of glucose-stimulated proinsulin biosynthesis at the translational level. Diabetologia, 50(3), 635-643. [Link]
-
An, S., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Stoffers, D. A., et al. (2007). Exendin-4 Stimulation of Cyclin A2 in β-Cell Proliferation. Diabetes, 56(4), 1075-1082. [Link]
-
Gier, B., et al. (2012). Chronic GLP-1 Receptor Activation by Exendin-4 Induces Expansion of Pancreatic Duct Glands in Rats and Accelerates Formation of Dysplastic Lesions and Chronic Pancreatitis in the KrasG12D Mouse Model. Diabetes, 61(5), 1250-1262. [Link]
-
Peyot, M. L., et al. (2009). Glucagon-Like Peptide-1 Induced Signaling and Insulin Secretion Do Not Drive Fuel and Energy Metabolism in Primary Rodent Pancreatic β-Cells. PLoS ONE, 4(7), e6221. [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
Lee, Y. S., et al. (2013). Exendin-4 inhibits glucolipotoxic ER stress in pancreatic β cells via regulation of SREBP1c and C/EBPβ transcription factors. Journal of Endocrinology, 217(1), 57-67. [Link]
-
Nikravesh, N., et al. (2017). Glucose-stimulated insulin secretion (GSIS) assay. Bio-protocol, 7(12), e2324. [Link]
-
Miya-Corey, M., et al. (2010). Decrease in β-Cell Proliferation Precedes Apoptosis during Diabetes Development in Bio-Breeding/Worcester Rat: Beneficial Role of Exendin-4. Endocrinology, 151(6), 2530-2540. [Link]
-
Kitzmann, J. P., et al. (2014). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. Islets, 6(1), e28003. [Link]
-
Fu, J., et al. (2010). Exendin-4 protects pancreatic beta cells from human islet amyloid polypeptide-induced cell damage: potential involvement of AKT and mitochondria biogenesis. Diabetes, Obesity and Metabolism, 12(9), 815-825. [Link]
-
Zhang, Y., et al. (2015). Exendin-4 Promotes Beta Cell Proliferation via PI3k/Akt Signalling Pathway. Cellular Physiology and Biochemistry, 35(6), 2223-2232. [Link]
-
Millipore. (n.d.). BrdU Cell Proliferation Assay 200 Tests. Retrieved from [Link]
-
Alberta Diabetes Institute. (2019). Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. Retrieved from [Link]
-
Zhang, Y., et al. (2016). The in vitro activity of Exendin-4-Fc in inducing insulin synthesis and secretion. ResearchGate. [Link]
-
Gupte, J., et al. (2013). cAMP assays in GPCR drug discovery. Combinatorial chemistry & high throughput screening, 16(4), 282-289. [Link]
-
Kim, S. J., et al. (2012). Exendin-4 Protects Oxidative Stress-Induced β-Cell Apoptosis through Reduced JNK and GSK3β Activity. Journal of Korean Medical Science, 27(6), 624-631. [Link]
-
Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions. Retrieved from [Link]
-
Xu, G., et al. (1999). Exendin-4 stimulates both beta-cell replication and neogenesis, resulting in increased beta-cell mass and improved glucose tolerance in diabetic rats. Diabetes, 48(12), 2270-2276. [Link]
-
Yang, Y., et al. (2012). Exendin-4, a glucagon-like peptide-1 receptor agonist, inhibits cell apoptosis induced by lipotoxicity in pancreatic β-cell line. Molecular and Cellular Endocrinology, 361(1-2), 193-201. [Link]
-
Al-Masri, M., et al. (2020). The GLP-1 analog exendin-4 modulates HSP72 expression and ERK1/2 activity in BTC6 mouse pancreatic cells. Kuwait Journal of Science, 47(3). [Link]
-
ResearchGate. (n.d.). GLP-1 or Exendin-4 (Ex-4) activates beta-cells regeneration in vivo. Retrieved from [Link]
-
Stožer, A., et al. (2021). Exendin-4 affects calcium signalling predominantly during activation and activity of beta cell networks in acute mouse pancreas tissue slices. Frontiers in Endocrinology, 12, 690895. [Link]
-
ResearchGate. (n.d.). Exendin-4 Potentiates Insulinotropic Action Partly via Increasing β-Cell Proliferation and Neogenesis and Decreasing Apoptosis in Association With the Attenuation of Endoplasmic Reticulum Stress in Islets of Diabetic Rats. Retrieved from [Link]
-
Cagnet, S., et al. (2021). Exendin-4 stimulates autophagy in pancreatic β-cells via the RAPGEF/EPAC-Ca2+-PPP3/calcineurin-TFEB axis. Autophagy, 17(8), 2033-2048. [Link]
-
Wang, Q., & Brubaker, P. L. (2002). Cellular signaling pathways regulating β‑cell proliferation as a promising therapeutic target in the treatment of diabetes (Review). International Journal of Molecular Medicine, 42(4), 1339-1350. [Link]
-
University of Wisconsin-Madison. (n.d.). Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. Retrieved from [Link]
-
Nagy, L., et al. (2020). Glucose-stimulated insulin release (GSIS) in MIN6 cells. Bio-protocol, 10(14), e3683. [Link]
-
Smith, N. K., et al. (2014). Exendin-4 increases blood glucose levels acutely in rats by activation of the sympathetic nervous system. American Journal of Physiology-Endocrinology and Metabolism, 306(10), E1147-E1156. [Link]
-
Tudurí, E., et al. (2014). Exendin-4 stimulates islet cell replication via the IGF1 receptor activation of mTORC1/S6K1 in. Journal of Molecular Endocrinology, 53(2), 247-259. [Link]
-
Park, S., et al. (2006). Exendin-4 uses Irs2 signaling to mediate pancreatic beta cell growth and function. The Journal of biological chemistry, 281(2), 1159-1168. [Link]
-
Park, S., et al. (2006). Exendin-4 uses Irs2 signaling to mediate pancreatic beta cell growth and function. The Journal of biological chemistry, 281(2), 1159-1168. [Link]
Sources
- 1. Exendin-4 Promotes Survival of Mouse Pancreatic β-Cell Line in Lipotoxic Conditions, through the Extracellular Signal-Related Kinase 1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exendin-4 affects calcium signalling predominantly during activation and activity of beta cell networks in acute mouse pancreas tissue slices [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Exendin-4 Stimulation of Cyclin A2 in β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Exendin-4 Protects Oxidative Stress-Induced β-Cell Apoptosis through Reduced JNK and GSK3β Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Glucagon-Like Peptide-1 Induced Signaling and Insulin Secretion Do Not Drive Fuel and Energy Metabolism in Primary Rodent Pancreatic β-Cells | PLOS One [journals.plos.org]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Exendin-4, a glucagon-like peptide-1 receptor agonist, inhibits cell apoptosis induced by lipotoxicity in pancreatic β-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exendin-4 protects pancreatic beta cells from human islet amyloid polypeptide-induced cell damage: potential involvement of AKT and mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.kfas.org.kw [pure.kfas.org.kw]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Exendin 4 controls insulin production in rat islet beta cells predominantly by potentiation of glucose-stimulated proinsulin biosynthesis at the translational level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exendin-4 Potentiates Insulinotropic Action Partly via Increasing β-Cell Proliferation and Neogenesis and Decreasing Apoptosis in Association With the Attenuation of Endoplasmic Reticulum Stress in Islets of Diabetic Rats [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. Exendin-4 inhibits glucolipotoxic ER stress in pancreatic β cells via regulation of SREBP1c and C/EBPβ transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. cAMP-Glo™ Assay [promega.com]
- 24. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GPCR cAMP Product Solutions [discoverx.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. surgery.wisc.edu [surgery.wisc.edu]
- 29. bio-protocol.org [bio-protocol.org]
- 30. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 31. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. stemcell.com [stemcell.com]
- 34. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 35. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 36. Apo-ONE® Homogeneous Caspase-3/7 Assay [promega.jp]
